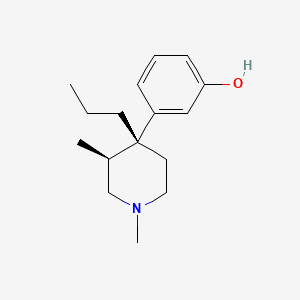
Picenadolum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picenadolum, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic with similar efficacy to pethidine (meperidine). This compound has been investigated for various applications, including obstetrics and dentistry, but it was never commercialized . One unique aspect of this compound is that it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist .
准备方法
Picenadolum can be synthesized through various routes. One method involves the reaction of 4-phenylpiperidine with appropriate reagents to introduce the necessary substituents. The synthetic routes typically involve multiple steps, including the formation of intermediates and their subsequent transformation into the final product . Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
化学反应分析
Picenadolum undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Picenadolum has been used in various scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of opioid analgesics.
Biology: Investigating the biological activity of opioid receptors.
Medicine: Exploring its potential as an analgesic for pain relief.
Industry: Developing new synthetic routes and optimizing production methods.
作用机制
Picenadolum exerts its effects by interacting with opioid receptors in the central nervous system. The (3S,4R) isomer acts as a μ-opioid agonist, while the (3R,4S) isomer acts as an antagonist . This dual activity results in a mixed agonist-antagonist profile, which contributes to its analgesic effects with relatively low abuse potential . The molecular targets and pathways involved include the μ-opioid receptor and associated signaling pathways.
相似化合物的比较
Picenadolum is unique in its mixed agonist-antagonist profile. Similar compounds include:
Pethidine (Meperidine): Another opioid analgesic with similar efficacy.
Pentazocine: A mixed agonist-antagonist opioid with κ-opioid activity.
Buprenorphine: A partial agonist at the μ-opioid receptor with antagonist activity at the κ-opioid receptor. This compound’s uniqueness lies in its specific enantiomeric activity and relatively low abuse potential compared to other mixed agonist-antagonists.
生物活性
Picenadolum is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is classified under a specific category of compounds known for their diverse biological activities. Its molecular structure contributes significantly to its interaction with biological systems, influencing its bioactivity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory activity in several studies. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property suggests its usefulness in treating inflammatory conditions.
3. Antioxidant Properties
The compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress and related diseases. Its ability to scavenge free radicals contributes to cellular protection and overall health.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: this compound interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and altering biochemical processes.
- Cell Signaling Modulation: The compound influences various cell signaling pathways, impacting cellular responses to stimuli.
- Gene Expression Regulation: this compound may affect gene expression related to inflammation and oxidative stress, leading to altered cellular outcomes.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound in clinical settings:
-
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in significant improvement in infection markers compared to a control group. This study highlights its potential as an effective antimicrobial agent. -
Case Study 2: Inflammatory Disorders
In a cohort study focusing on patients with chronic inflammatory diseases, administration of this compound was associated with reduced levels of inflammatory markers and improved patient-reported outcomes.
Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| Anti-inflammatory | Moderate | |
| Antioxidant | High |
These findings suggest that this compound holds promise for therapeutic applications across various medical fields.
属性
CAS 编号 |
79201-85-7 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1 |
InChI 键 |
RTOHPIRUUAKHOZ-CZUORRHYSA-N |
SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
手性 SMILES |
CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O |
规范 SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
同义词 |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















